

A Technical Guide to the Physicochemical Characterization of 1-(Aminomethyl)cyclopropanol

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Compound of Interest

Compound Name: *1-(Aminomethyl)cyclopropanol*

Cat. No.: *B1280185*

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Introduction: The Significance of 1-(Aminomethyl)cyclopropanol in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, small, conformationally constrained molecules have emerged as powerful tools for the design of novel therapeutics. The cyclopropane ring, in particular, offers a unique combination of rigidity and metabolic stability, making it a highly sought-after motif in drug design.^[1] **1-(Aminomethyl)cyclopropanol**, a key building block incorporating this valuable scaffold, has garnered significant interest for its role in the synthesis of potent enzyme inhibitors.^[2] Its bifunctional nature, possessing both a primary amine and a hydroxyl group, provides versatile handles for synthetic elaboration, enabling its incorporation into complex molecular architectures.

This technical guide provides an in-depth analysis of two critical physical properties of **1-(Aminomethyl)cyclopropanol**: its boiling point and density. An accurate understanding and precise measurement of these parameters are fundamental for researchers and drug development professionals. These properties are not merely academic data points; they are essential for process development, ensuring safety during handling and storage, and for the design of efficient purification protocols such as distillation. Furthermore, this guide will detail standardized experimental methodologies for the determination of these properties, empowering researchers to confidently verify these values in their own laboratories. A notable

application of this compound is as a crucial reactant in the preparation of 5-lipoxygenase activating protein (FLAP) inhibitors, which are under investigation for the treatment of inflammatory diseases.^[3]

Physicochemical Properties of 1-(Aminomethyl)cyclopropanol

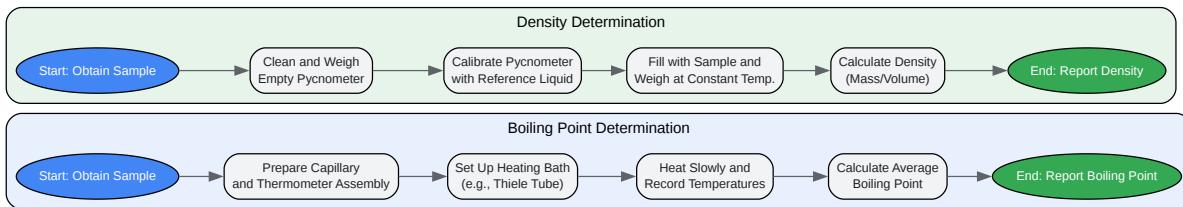
The intrinsic physical properties of a compound are dictated by its molecular structure. **1-(Aminomethyl)cyclopropanol** (C_4H_9NO) possesses a compact and polar structure, which significantly influences its boiling point and density. The presence of both hydrogen bond donor (amine and hydroxyl) and acceptor (nitrogen and oxygen) sites leads to strong intermolecular forces, resulting in a relatively high boiling point and density compared to non-polar analogs of similar molecular weight.

Below is a summary of the key physical properties of **1-(Aminomethyl)cyclopropanol**:

Property	Value	Units	Conditions
Boiling Point	153.7	°C	at 760 mmHg
Density	1.186	g/cm ³	Not Specified
Molecular Weight	87.12	g/mol	
Flash Point	46.7	°C	
Vapor Pressure	1.22	mmHg	at 25 °C
Refractive Index	1.555		

Data sourced from publicly available chemical databases.

Diagram: Chemical Structure of 1-(Aminomethyl)cyclopropanol



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